molecular formula C16H17FN5O9PS B1210846 Apfspp CAS No. 60397-89-9

Apfspp

Cat. No.: B1210846
CAS No.: 60397-89-9
M. Wt: 505.4 g/mol
InChI Key: KEAQYRFZVLMXRW-XNIJJKJLSA-N
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Description

Apfspp is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a complex molecule synthesized or extracted using various methods, and its unique properties make it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apfspp involves multiple stages, often utilizing preparative liquid chromatography for purification . The synthetic routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques such as microwave-assisted protocols. These methods offer advantages like shorter reaction times, higher yields, and milder reaction conditions . The use of preparative liquid chromatography is also common in industrial production to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Apfspp undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.

Scientific Research Applications

Apfspp has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it has potential therapeutic applications due to its unique properties. In medicine, it is being studied for its potential use in treating various diseases. In industry, this compound is used in the production of advanced materials and environmental applications .

Mechanism of Action

The mechanism of action of Apfspp involves its interaction with specific molecular targets and pathways. These interactions lead to the compound’s effects, which can include inhibition of specific enzymes or modulation of cellular processes . The molecular targets and pathways involved in the action of this compound are crucial for understanding its therapeutic potential and optimizing its applications.

Comparison with Similar Compounds

Similar Compounds: Apfspp can be compared with other similar compounds, such as those with similar structural motifs or functional groups . These comparisons highlight the uniqueness of this compound in terms of its properties and applications.

Uniqueness: The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Conclusion

This compound is a versatile and complex compound with significant potential in various scientific fields Its unique properties, diverse applications, and the ability to undergo various chemical reactions make it a valuable subject of study

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAQYRFZVLMXRW-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN5O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975798
Record name 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60397-89-9
Record name Adenosine-5'-(4-fluorosulfonylphenylphosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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